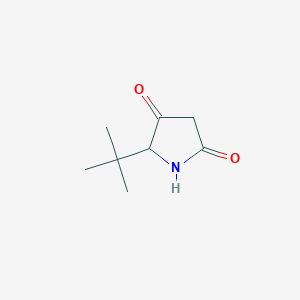

5-Tert-butylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-5(10)4-6(11)9-7/h7H,4H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMKZSXHUCPDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Tert Butylpyrrolidine 2,4 Dione and Analogues

De Novo Ring Construction Strategies

De novo synthesis involves the assembly of the pyrrolidine-2,4-dione (B1332186) ring from acyclic precursors. Key strategies include condensation and cyclization reactions that form the requisite carbon-carbon and carbon-nitrogen bonds to build the heterocyclic core.

Condensation and Cyclization Reactions

A robust method for constructing the pyrrolidine-2,4-dione skeleton involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This approach leverages the high reactivity of Meldrum's acid as an acylating agent. The general strategy involves the condensation of an N-protected amino acid with Meldrum's acid to form an acylated intermediate. This intermediate is then subjected to a cyclization and decarboxylation sequence to yield the target tetramic acid.

The synthesis commences with the activation of an N-protected amino acid, such as Boc-tert-leucine, which is then coupled with Meldrum's acid. This coupling is typically facilitated by a carbodiimide (B86325) reagent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov The resulting N-acyl Meldrum's acid derivative is an unstable intermediate that, upon heating, undergoes intramolecular C-acylation of the nitrogen-bound acyl group, followed by the loss of acetone (B3395972) and carbon dioxide, to form the five-membered ring. nih.govrsc.org This method is advantageous as it starts from readily available amino acids, allowing for the direct incorporation of a desired substituent at the C-5 position of the pyrrolidinedione ring.

A well-documented analogous procedure for the formation of a six-membered piperidine-2,4-dione ring highlights the key steps and reagents applicable to the synthesis of the five-membered pyrrolidine-2,4-dione ring. nih.gov

Table 1: Representative Meldrum's Acid Based Synthesis of a Pyrrolidine-2,4-dione Analogue

| Step | Reactants | Reagents/Conditions | Product | Ref. |

|---|---|---|---|---|

| 1. Acylation | N-Boc-Amino Acid, Meldrum's Acid | EDC, DMAP, CH₂Cl₂, 0 °C to RT | N-Acyl Meldrum's Acid Intermediate | nih.govnih.gov |

| 2. Cyclization | N-Acyl Meldrum's Acid Intermediate | Ethyl Acetate, 80 °C | N-Boc-5-substituted-pyrrolidine-2,4-dione | nih.govnih.gov |

The intramolecular Dieckmann condensation provides a classical and effective route to 5-substituted pyrrolidine-2,4-diones. This reaction involves the cyclization of a diester under basic conditions to form a β-keto ester. For the synthesis of the target scaffold, an N-acyl amino ester serves as the key precursor.

In this approach, an α-amino acid ester, for instance, the methyl ester of tert-leucine, is first acylated on the nitrogen atom with a malonic acid derivative, such as methyl malonyl chloride. This step produces a diester intermediate containing both the amino acid ester and the malonate moiety. The subsequent key step is the base-mediated intramolecular cyclization of this diester. A strong base, typically sodium methoxide (B1231860) (NaOMe) in methanol, is used to deprotonate the α-carbon of the malonate portion, generating an enolate. This enolate then attacks the carbonyl carbon of the amino acid ester, leading to the formation of the five-membered ring and the elimination of an alcohol (methanol in this case). The resulting cyclic β-keto ester is the desired pyrrolidine-2,4-dione. This method was famously used by Jones for the synthesis of a substituted 2,4-pyrrolidine dione (B5365651) from L-phenylalanine.

Table 2: Dieckmann Condensation for Pyrrolidine-2,4-dione Synthesis

| Step | Starting Material | Reagents/Conditions | Key Intermediate/Product | Ref. |

|---|---|---|---|---|

| 1. Acylation | α-Amino Acid Ester | Methyl Malonyl Chloride | N-acylated Amino Diester | |

| 2. Cyclization | N-acylated Amino Diester | NaOMe, Methanol, 65 °C | 5-substituted-pyrrolidine-2,4-dione |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, offer an efficient pathway to complex heterocyclic structures. While a direct one-pot MCR for 5-tert-butylpyrrolidine-2,4-dione is not prominently documented, closely related analogues can be synthesized using this strategy, highlighting its potential.

A notable example is the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, which are tautomeric isomers of the 2,4-dione system. This process begins with a three-component reaction between an aromatic aldehyde, an aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid. This step constructs a 4-acetyl-3-hydroxy-3-pyrrolin-2-one intermediate. The reaction proceeds via the initial formation of an imine from the aldehyde and aniline, which is then attacked by the enol form of ethyl 2,4-dioxovalerate. Subsequent cyclization and dehydration yield the pyrrolin-2-one core. This intermediate can then be further functionalized by reaction with various amines to yield a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. This two-step sequence, initiated by an MCR, demonstrates a versatile approach to building the core pyrrolidine (B122466) dione scaffold with substitution at multiple positions.

Table 3: Multicomponent Reaction Approach to Pyrrolidinedione Analogues

| Step | Reactants | Reagents/Conditions | Product | Ref. |

|---|---|---|---|---|

| 1. MCR | Aromatic Aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Glacial Acetic Acid, RT | 4-acetyl-3-hydroxy-3-pyrrolin-2-one | |

| 2. Amination | 4-acetyl-3-hydroxy-3-pyrrolin-2-one, Aliphatic Amine | Ethanol (B145695), 80 °C | 1,4,5-trisubstituted-pyrrolidine-2,3-dione |

Ylide-Mediated Cyclization Protocols

Phosphorus ylides are powerful reagents in organic synthesis, renowned for their role in olefination reactions. Certain ylides can also mediate cyclization reactions to form heterocyclic rings.

Bestmann's ylide, (triphenylphosphoranylidene)ketene (B96259) (Ph₃P=C=C=O), is a unique and versatile reagent. It can act as a "linchpin," connecting two different molecules, but it is also highly effective in intramolecular cyclizations to form lactones and lactams, particularly five- and six-membered rings.

The synthesis of a pyrrolidine-2,4-dione from an amino acid derivative using this method would involve an intramolecular reaction sequence. The process would start with an N-protected amino acid, for example, N-Cbz-tert-leucine. The carboxylic acid would first react with the Bestmann's ylide to form an acylphosphorane intermediate. This species is essentially a stabilized Wittig reagent. The key step is the intramolecular cyclization where a nucleophile within the same molecule attacks the newly formed reactive center. For the formation of a pyrrolidinedione, the synthetic design would require a precursor where, after reaction with Bestmann's ylide, an intramolecular Wittig-type reaction or related cyclization can occur to close the five-membered ring. While the use of Bestmann's ylide for direct lactam synthesis from amino alcohols is established, specific, detailed protocols for its application in the synthesis of 5-substituted pyrrolidine-2,4-diones from simple amino acids are less commonly documented in primary literature compared to other methods. The general principle, however, remains a viable strategy for the construction of such heterocyclic systems.

Table 4: Conceptual Intramolecular Cyclization via Bestmann's Ylide

| Step | Conceptual Reactant | Reagent | Key Intermediate | Product | Ref. |

|---|---|---|---|---|---|

| 1. Ylide Formation | N-Protected Amino Acid with a pendant carbonyl group | Bestmann's Ylide | Acylphosphorane | 5-substituted-pyrrolidine-2,4-dione |

Phosphine (B1218219) Ylide (Ph3PCCO) Applications

Phosphine ylides, particularly triphenylphosphoranylideneketene (Ph3PCCO), known as Bestmann's ylide, are highly versatile reagents in organic synthesis. rsc.org These stabilized ylides are not typically used for intermolecular Wittig reactions unless reacting with highly electron-deficient carbonyl compounds. researchgate.net Their utility often lies in their ability to act as linchpin reagents in the synthesis of complex natural products. rsc.org The reactivity of Ph3PCCO is characterized by its three resonance structures, which contribute to its diverse chemical behavior, including participation in [2+2] and [2+4] cycloaddition reactions. rsc.org While direct application in the primary synthesis of the this compound core is not extensively documented in the provided results, the broader class of phosphorus ylides is fundamental in constructing various heterocyclic systems. researchgate.net The synthesis of these ylides can be achieved through the reaction of a phosphine with acetylenic esters in the presence of a proton source. researchgate.net A bulkier analog, (cyclohexyl)3PCCO, has also been synthesized and characterized, exhibiting weak Lewis base properties. rsc.org

Oxidative Cyclization Approaches

Oxidative cyclization represents a powerful strategy for the formation of pyrrolidine rings. These methods often involve the intramolecular amination of C-H bonds, providing a direct route to the heterocyclic core. For instance, a copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds has been shown to produce pyrrolidines with high regio- and chemoselectivity under mild conditions. organic-chemistry.org Another approach involves a transition-metal-free direct δ-amination of sp3 C-H bonds using molecular iodine as the oxidant, which efficiently yields pyrrolidines and related heterocycles from accessible starting materials. organic-chemistry.org While not specifically detailing the synthesis of this compound, these oxidative methods are applicable to the formation of the core pyrrolidine structure, which can then be further functionalized. For example, a selective synthesis of pyrrolidin-2-ones has been achieved through cascade reactions of N-substituted piperidines, which involves an in situ formation of pyrrolidine-2-carbaldehyde (B1623420) followed by oxidation and other transformations. nih.gov

Stereoselective Synthesis and Chiral Control

The stereoselective synthesis of pyrrolidine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their specific stereochemistry. nih.gov

Introduction of Chirality from Amino Acid Precursors

A prevalent and effective strategy for introducing chirality into the pyrrolidine ring is the use of readily available chiral precursors, most notably amino acids like proline and 4-hydroxyproline. nih.gov These precursors serve as chiral building blocks, ensuring the formation of optically pure products with high yields. nih.gov For example, L-proline can be reduced to (S)-prolinol, a key starting material for various drugs containing a pyrrolidine moiety. nih.gov The synthesis of complex molecules often begins with the functionalization of these chiral cyclic precursors. nih.gov Glycine-based [3+2] cycloaddition reactions also offer a versatile method for creating pyrrolidine-containing compounds. mdpi.com

Diastereoselective and Enantioselective Approaches

Modern synthetic methods increasingly focus on diastereoselective and enantioselective approaches to afford highly substituted pyrrolidines with precise stereochemical control. A notable example is a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement that yields densely functionalized pyrrolidinone products with excellent diastereoselectivity. nih.gov This method allows for the creation of an all-carbon quaternary stereocenter. nih.gov Furthermore, dirhodium-catalyzed intramolecular nitrene insertion into sp3 C-H bonds enables the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org The addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines has been employed to produce δ- and ε-amino ketone derivatives with moderate diastereoselectivities, which are precursors to substituted piperidines and could be conceptually adapted for pyrrolidine synthesis. nih.gov

Control of Stereogenic Centers and Epimerization Mitigation Strategies

Maintaining the integrity of stereogenic centers and preventing epimerization are critical challenges in the synthesis of chiral pyrrolidine derivatives. The choice of synthetic route and reaction conditions plays a crucial role. Utilizing chiral precursors from the amino acid pool, such as proline, inherently sets a key stereocenter early in the synthetic sequence, which can direct the stereochemical outcome of subsequent transformations. nih.gov In multi-step syntheses, it is essential to employ reactions that proceed with high stereochemical fidelity. For instance, the addition of organolithium reagents to chiral N-tert-butanesulfinyl imines often proceeds via a well-defined transition state, allowing for predictable stereochemical outcomes. nih.gov The selection of appropriate protecting groups is also vital to prevent epimerization of stereocenters adjacent to carbonyl groups or other activating functionalities.

Large-Scale Synthesis Considerations

Interactive Data Table: Synthetic Approaches

| Methodology | Key Features | Applicability | Reference |

|---|---|---|---|

| Phosphine Ylide (Ph3PCCO) Chemistry | Versatile linchpin reagents, involved in cycloadditions. | Synthesis of complex natural products and heterocycles. | rsc.orgresearchgate.net |

| Oxidative Cyclization | Direct C-H amination, high regio- and chemoselectivity. | Formation of the core pyrrolidine ring from acyclic precursors. | organic-chemistry.orgnih.gov |

| Chirality from Amino Acids | Use of proline and hydroxyproline (B1673980) as chiral building blocks. | Enantiomerically pure pyrrolidine derivatives. | nih.gov |

| Diastereoselective Cyclization | One-pot, multi-component reactions creating multiple stereocenters. | Highly substituted and functionalized pyrrolidinones. | nih.gov |

Reaction Mechanisms and Pathways of 5 Tert Butylpyrrolidine 2,4 Dione Derivatives

Theoretical and Computational Elucidation of Reaction Mechanisms

Computational methods, particularly those rooted in quantum chemistry, provide profound insights into the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful tool for exploring the mechanistic aspects of reactions involving pyrrolidine-dione derivatives. DFT calculations are employed to map out potential energy surfaces, identify intermediates, and elucidate the most favorable reaction pathways. For instance, in studies of reactions involving derivatives of the related 3-pyrroline-2-one (B142641), DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory have been used to propose detailed reaction mechanisms. These computational studies can model the reaction in both the gas phase and in various solvent models to provide a more accurate picture of the reaction dynamics. By understanding the reaction mechanism at a molecular level, researchers can better orient experimental work for more efficient outcomes.

A key aspect of computational studies is the calculation of activation barriers (ΔG#) and the characterization of transition state (TS) structures. These calculations help to predict the feasibility and rate of a given reaction step. For example, in the study of tautomerism in 4-acetyl-3-hydroxy-3-pyrroline-2-ones, a related class of compounds, DFT calculations revealed very small potential barriers for the transformation between tautomers. The transformation from one tautomer (4a) to another (4a') was found to proceed through a transition state (TS1) involving a hydrogen displacement, with a calculated potential barrier of just 0.5 kcal·mol⁻¹ in the gas phase and 1.0 kcal·mol⁻¹ in an ethanol (B145695) solvent model. This low activation energy indicates a rapid and reversible process. The main product in such reactions is typically formed by following the pathway with the lowest activation Gibbs free energy (ΔG#).

| Tautomer Transformation | Phase | Activation Barrier (kcal·mol⁻¹) |

| 4a → 4a' | Gas Phase | 0.5 |

| 4a → 4a' | Ethanol Solvent | 1.0 |

This interactive table presents data on the calculated activation barriers for a tautomeric transformation in a related pyrrolidone system, as determined by DFT studies.

When a reaction can yield two or more different products, the outcome is often governed by either kinetic or thermodynamic control. The kinetic product is the one that forms faster due to a lower activation energy, while the thermodynamic product is the most stable one. Reaction conditions such as temperature and reaction time determine which product predominates. Short reaction times and low temperatures favor the kinetic product, whereas longer reaction times and higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product.

In the context of pyrrolidine-dione derivative synthesis, computational studies have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product. This means the major product observed is the one formed via the pathway with the lowest activation barrier, even if it is not the most thermodynamically stable species. This is particularly relevant in asymmetric synthesis, where achieving a non-rac

C-Acylation Reaction Mechanisms

Regioselectivity and Stereochemistry in C-Acylation

The C-acylation of pyrrolidine-2,4-diones, also known as tetramic acids, is a fundamental transformation for the synthesis of a wide range of biologically active compounds. The reaction predominantly occurs at the C-3 position, which is the most nucleophilic carbon in the enolate form of the dione (B5365651).

The regioselectivity of acylation at C-3 is well-established for various 5-substituted pyrrolidine-2,4-diones. This is attributed to the formation of a resonance-stabilized enolate where the negative charge is delocalized across the O-C2-C3-C4-O system. The C-3 carbon, being part of this conjugated system and flanked by two carbonyl groups, is highly activated for electrophilic attack. The reaction is typically carried out in the presence of a Lewis acid, such as boron trifluoride-diethyl etherate, which coordinates to the carbonyl oxygen atoms, enhancing the acidity of the C-3 proton and facilitating enolate formation. The subsequent reaction with an acylating agent, like an acid chloride, proceeds at the C-3 position.

While the regioselectivity is generally high for C-3 acylation, the stereochemistry of the reaction in chiral pyrrolidine-2,4-diones, such as those derived from amino acids, is a critical aspect. In the case of 5-tert-butylpyrrolidine-2,4-dione, the C-5 position is a stereocenter. The bulky tert-butyl group at this position is expected to exert significant steric hindrance, thereby influencing the facial selectivity of the C-acylation at C-3. The incoming acylating agent would preferentially approach the enolate from the face opposite to the tert-butyl group to minimize steric repulsion. This should lead to a high degree of diastereoselectivity in the formation of the 3-acyl-5-tert-butylpyrrolidine-2,4-dione product. The exact diastereomeric ratio would depend on the reaction conditions and the nature of the acylating agent.

Table 1: Factors Influencing Regioselectivity and Stereochemistry in C-Acylation of 5-substituted Pyrrolidine-2,4-diones

| Factor | Influence on Regioselectivity (C-3 vs. O-acylation) | Influence on Stereochemistry (at C-3) |

| Lewis Acid | Promotes C-acylation by coordinating to carbonyl oxygens. | Can influence the geometry of the enolate and the transition state, affecting diastereoselectivity. |

| Solvent | Can affect the aggregation state of the enolate and its reactivity. | Can influence the effective steric bulk of the substituent and the acylating agent. |

| Acylating Agent | Bulky acylating agents may favor O-acylation under certain conditions. | The size and shape of the electrophile will impact the steric interactions in the transition state. |

| C-5 Substituent | Generally does not alter the preference for C-3 acylation. | A bulky substituent like tert-butyl is expected to strongly direct the approach of the electrophile from the opposite face. |

Wittig Reaction Mechanisms in Pyrrolidine-2,4-dione (B1332186) Synthesis and Derivatization

The Wittig reaction is a powerful tool for alkene synthesis and can be applied to pyrrolidine-2,4-diones to introduce exocyclic double bonds, typically at the C-3 position after an initial acylation, or by direct reaction with one of the carbonyls, though the latter is less common for this class of compounds.

Traditional Wittig reactions require stoichiometric amounts of a phosphine (B1218219) and a strong base to generate the ylide. However, base-free catalytic versions have been developed, which are more atom-economical and environmentally benign. One such process involves the in-situ generation of the ylide through the Michael addition of a catalytic amount of a phosphine to an activated alkene, followed by a proton transfer.

For a related compound, (E)-3-benzylidenepyrrolidine-2,5-dione, a base-free catalytic Wittig reaction has been reported. This reaction utilizes tributylphosphine as an organocatalyst. The proposed mechanism involves the initial Michael addition of the phosphine to an acceptor-substituted alkene, which leads to the formation of a zwitterionic intermediate. An intramolecular proton transfer then generates the corresponding ylide, which can subsequently react with an aldehyde. A reducing agent is often required to regenerate the phosphine catalyst from the phosphine oxide byproduct. While this specific example is for a pyrrolidine-2,5-dione, a similar mechanism can be envisaged for this compound, likely reacting at the more reactive C-4 carbonyl or at an acyl group previously installed at C-3.

The key steps in the organophosphorus catalytic cycle for a base-free Wittig-type reaction are:

Michael Addition: The trivalent phosphine adds to an activated alkene to form a zwitterionic enolate.

Proton Transfer: An intramolecular proton transfer occurs to generate the phosphonium ylide.

Wittig Reaction: The ylide reacts with an aldehyde or ketone to form an oxaphosphetane intermediate.

Cycloreversion: The oxaphosphetane collapses to yield the desired alkene and a phosphine oxide.

Reduction: The phosphine oxide is reduced back to the trivalent phosphine by a stoichiometric reducing agent (e.g., a silane), thus closing the catalytic cycle.

This catalytic approach allows for the synthesis of highly functionalized alkenes from pyrrolidine-2,4-dione derivatives under mild conditions.

Radical-Mediated Transformations Involving Pyrrolidine-2,4-diones

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. While the radical chemistry of pyrrolidine-2,4-diones is not as extensively explored as their ionic reactions, several potential transformations can be considered based on general principles of radical reactivity.

The pyrrolidine-2,4-dione scaffold can be involved in radical reactions in several ways. For instance, a radical can be generated on a substituent attached to the ring, which can then undergo intramolecular cyclization. Alternatively, the dione ring itself can react with an external radical. For example, a 3-acyl-5-tert-butylpyrrolidine-2,4-dione possesses an enone-like system, which can be susceptible to radical addition at the exocyclic double bond of its enol tautomer. libretexts.org

A plausible radical-mediated transformation would be the addition of a carbon- or heteroatom-centered radical to the C-3 position of a 3-alkylidene-5-tert-butylpyrrolidine-2,4-dione. This would generate a new radical at the α-position to the C-4 carbonyl, which could then be trapped by a hydrogen atom donor or another radical, leading to the formation of a new C-C or C-X bond. The stereochemical outcome of such an addition would likely be influenced by the steric bulk of the C-5 tert-butyl group.

Another possibility is the intramolecular cyclization of a radical precursor tethered to the nitrogen atom or a substituent on the ring. For example, a substituent bearing a halogen atom could be converted into a radical, which could then cyclize onto one of the carbonyl groups or the enol double bond. Such radical cyclizations are powerful methods for the construction of fused or spirocyclic ring systems. nih.gov

Dehydrogenation Pathways to Pyrrole Analogues

The conversion of saturated heterocyclic rings to their aromatic counterparts is a valuable synthetic transformation. For pyrrolidines, this involves dehydrogenation to form pyrroles. A recently developed method for this transformation utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. This approach is notable for its mild conditions and avoidance of harsh oxidants that can be incompatible with the sensitive pyrrole ring.

The proposed mechanism for the B(C₆F₅)₃-catalyzed dehydrogenation of a pyrrolidine (B122466) involves the following key steps:

Hydride Abstraction: The Lewis acidic borane facilitates the abstraction of a hydride ion from the α-position to the nitrogen atom (C-2 or C-5), forming an iminium ion and a borohydride species.

Deprotonation: A base, which can be the borohydride or another species in the reaction mixture, removes a proton from the adjacent carbon atom to form a dihydropyrrole (pyrroline).

Second Dehydrogenation: The dihydropyrrole undergoes a second dehydrogenation step, also mediated by the borane catalyst, to form the aromatic pyrrole. This can proceed via hydride abstraction followed by deprotonation.

This methodology could potentially be applied to this compound, although the presence of the carbonyl groups would likely influence the reactivity. The dehydrogenation would lead to the formation of a 5-tert-butyl-pyrrol-2,4-dione, a highly functionalized pyrrole derivative. The reaction conditions would need to be optimized to account for the electronic effects of the dione functionality.

Table 2: Summary of Reaction Pathways for this compound Derivatives

| Reaction Type | Key Reagents/Catalysts | Expected Product Type | Mechanistic Features |

| C-Acylation | Acyl chloride, Lewis acid (e.g., BF₃·OEt₂) | 3-Acyl-5-tert-butylpyrrolidine-2,4-dione | Electrophilic substitution on the enolate at C-3. High regioselectivity and expected high diastereoselectivity. |

| Wittig Reaction | Phosphine (catalytic), aldehyde, reducing agent | 3-Alkylidene-5-tert-butylpyrrolidine-2,4-dione | Base-free, organocatalytic cycle involving ylide formation via Michael addition and proton transfer. |

| Radical Transformation | Radical initiator, radical precursor | Functionalized pyrrolidine-2,4-dione | Addition of radicals to the enone system or intramolecular cyclization. |

| Dehydrogenation | B(C₆F₅)₃ (catalyst) | 5-tert-Butyl-pyrrol-2,4-dione | Lewis acid-catalyzed hydride abstraction and deprotonation sequence. |

Functionalization and Derivatization Strategies for Pyrrolidine 2,4 Dione Scaffolds

Electrophilic Reactions at Carbon-3 Position

The carbon at the 3-position of the pyrrolidine-2,4-dione (B1332186) ring is situated between two carbonyl groups, making the attached protons acidic and the carbon itself susceptible to electrophilic attack following deprotonation.

Acyl Halide and Bromine Reactivity

The acidic nature of the C-3 proton allows for enolate formation, which can then react with various electrophiles. While specific studies on 5-tert-butylpyrrolidine-2,4-dione are limited, the general reactivity of related pyrrolidine-2,4-diones and other β-dicarbonyl compounds suggests that reactions with acyl halides and bromine are feasible. For instance, in related systems like 1,5-benzodiazepine-2,4-diones, which also possess a reactive methylene (B1212753) group between two carbonyls, acylation reactions have been successfully carried out. researchgate.netimist.ma Similarly, bromination at this position is a common transformation for β-dicarbonyl compounds.

Reactions with Organometallic Bases at the C-3 Proton

The acidity of the C-3 proton makes it a prime target for deprotonation by organometallic bases. This deprotonation generates a nucleophilic enolate that can participate in various carbon-carbon bond-forming reactions. In the context of piperidine-2,4-diones, the use of bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) facilitates the formation of a γ-carbanion, which can then be alkylated. researchgate.net A similar strategy can be envisioned for this compound, where an organometallic base would deprotonate the C-3 position, enabling subsequent reactions with a range of electrophiles.

Acylation at Nitrogen-1 and Oxygen-4 Positions

The pyrrolidine-2,4-dione ring contains both a secondary amine (N-1) and enolizable carbonyl groups, presenting opportunities for acylation at these positions. The nitrogen atom can be acylated under appropriate conditions, a common strategy for modifying the properties of lactams. Furthermore, the carbonyl group at the C-4 position can enolize to form an enolate, which can then be O-acylated. This O-acylation would compete with C-acylation at the 3-position. The regioselectivity of acylation (N- vs. O- vs. C-acylation) can often be controlled by the choice of reagents, solvent, and reaction conditions. For example, in the related 1,5-benzodiazepine-2,4-dione system, various acylation reactions have been explored. researchgate.netimist.ma

Nucleophilic Attack at Carbon-4

The carbonyl group at the C-4 position is an electrophilic center and can be susceptible to nucleophilic attack. While the C-2 carbonyl is part of an amide, the C-4 carbonyl has more ketone-like character, making it potentially more reactive towards nucleophiles. Reactions with nucleophiles such as organometallic reagents or reducing agents could lead to the formation of alcohols or other functionalized products at this position. For instance, studies on related 2-pyrrolidinone (B116388) derivatives have shown that the carbonyl group can undergo nucleophilic addition reactions. nih.gov

Stereoselective Derivatization at Chiral Centers

The introduction of a substituent at the C-5 position, such as the tert-butyl group, creates a chiral center. Further reactions at other positions of the pyrrolidine-2,4-dione ring can lead to the formation of additional stereocenters. Achieving stereoselectivity in these derivatization reactions is a key challenge and a significant area of research. Methods for stereoselective synthesis often involve the use of chiral auxiliaries, catalysts, or reagents. For example, 1,3-dipolar cycloaddition reactions have been employed for the stereoselective synthesis of enantiopure spiro-fused heterocycles derived from N-substituted maleimides (a related pyrrolidine-2,5-dione structure). nih.gov Similar principles could be applied to the stereoselective functionalization of this compound.

Formation of Spirocyclic Systems Based on Pyrrolidine-2,4-dione

The pyrrolidine-2,4-dione scaffold can serve as a building block for the synthesis of more complex spirocyclic systems. nih.govresearchgate.net These structures, where two rings share a single carbon atom, are of significant interest in medicinal chemistry. One common strategy to form spirocyclic compounds involves reactions at the C-3 or C-5 positions of the pyrrolidine-2,4-dione ring. For instance, a 1,3-dipolar cycloaddition reaction involving an azomethine ylide generated from an isatin (B1672199) and a secondary amino acid with a derivative of thiazolidine-2,4-dione (structurally related to pyrrolidine-2,4-dione) has been used to synthesize spirocyclic pyrrolidines. nih.gov Another approach could involve an intramolecular cyclization of a suitably functionalized pyrrolidine-2,4-dione derivative.

Advanced Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids. For pyrrolidine-2,4-dione (B1332186) derivatives, this technique provides unequivocal proof of their molecular conformation and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of individual atoms can be determined.

Table 1: Key Parameters Determined by X-ray Crystallography

| Parameter | Description | Significance for 5-Tert-butylpyrrolidine-2,4-dione |

| Crystal System | The symmetry classification of the crystal (e.g., orthorhombic, monoclinic). | Provides fundamental information about the packing arrangement. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. nih.gov | Defines the basic repeating unit of the crystal lattice. |

| Bond Lengths | The distances between the nuclei of two bonded atoms. nih.gov | Confirms the covalent structure and identifies any unusual bonding. |

| Bond Angles | The angles formed between three connected atoms. nih.gov | Determines the local geometry and conformation of the pyrrolidine (B122466) ring. |

| Torsion Angles | The dihedral angles that describe the conformation around a chemical bond. | Reveals the puckering of the five-membered ring and the orientation of the tert-butyl group. |

| Intermolecular Forces | Non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov | Explains the stability of the crystal lattice and influences physical properties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is an indispensable tool for analyzing the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In chemical reactions that can produce multiple diastereomers, NMR spectroscopy is routinely used to determine the diastereomeric ratio (dr). manchester.ac.uk Diastereomers, being different chemical entities, will, in principle, have distinct NMR spectra. The signals for corresponding protons or carbons in each diastereomer will appear at slightly different chemical shifts. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers in the mixture. nih.gov

For complex molecules where signals may overlap, advanced NMR techniques are employed. 'Pure shift' NMR, for example, collapses complex multiplets into singlets, dramatically improving spectral resolution and allowing for the accurate quantification of diastereomers even when their chemical shift differences are small. manchester.ac.uk Two-dimensional NMR experiments, such as COSY and NOESY, can also help to distinguish and assign signals belonging to different diastereomers. nih.gov In some cases, the choice of NMR solvent can be critical; changing the solvent may increase the chemical shift separation between diastereomeric signals, simplifying analysis. manchester.ac.uk

NMR spectroscopy is a powerful technique for elucidating reaction mechanisms by identifying transient intermediates and studying dynamic processes. nih.gov For instance, variable-temperature (VT) NMR experiments can distinguish between a stable mixture of diastereomers and rapidly interconverting species like rotamers. researchgate.net If signals from two species coalesce into a single peak upon heating, it indicates a dynamic equilibrium on the NMR timescale.

Furthermore, specialized 1D and 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) can detect chemical exchange between species. nih.govresearchgate.net A positive cross-peak in a NOESY/EXSY spectrum between two signals confirms that the corresponding atoms are exchanging between two different molecular environments, providing direct evidence for a specific mechanistic pathway or conformational change. nih.gov These methods could be applied to study the formation of this compound or its subsequent reactions, offering insights into the stereochemical course of the transformation.

Spectroscopic Analysis of Tautomeric Forms (Keto-Enol)

This compound, as a 1,3-dicarbonyl compound, can exist in equilibrium between its dione (B5365651) form (keto) and two possible enol forms. libretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com Spectroscopic methods are essential for identifying and quantifying the different tautomers present in a sample.

The position of the keto-enol equilibrium is highly dependent on factors such as solvent polarity, temperature, and intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov The enol form can be stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. libretexts.orgyoutube.com

¹H NMR spectroscopy can readily distinguish between the keto and enol forms. The enol form is characterized by a distinctive signal for the enolic hydroxyl proton (OH) and a vinyl proton (C=CH). The keto form, in contrast, will show a signal for the α-protons located on the CH₂ group between the two carbonyls.

¹³C NMR spectroscopy also provides clear evidence. The keto form will exhibit two distinct carbonyl carbon signals. The enol form will show signals corresponding to the enolic C-O and C=C carbons, which appear at different chemical shifts than the carbonyl carbons of the keto form. nih.gov

Infrared (IR) spectroscopy can identify the functional groups present. The keto tautomer is characterized by strong absorption bands for the C=O stretching of the dione. The enol tautomer will show a broad O-H stretching band and C=C stretching vibrations, along with a C=O stretch at a lower frequency due to conjugation.

UV-Visible spectroscopy can also be used, as the conjugated π-system of the enol form typically absorbs light at a longer wavelength compared to the non-conjugated keto form. nih.gov Studies on similar compounds have shown that polar solvents tend to favor the keto form, while non-polar solvents can shift the equilibrium toward the more stable, internally hydrogen-bonded enol form. nih.gov

Table 2: Spectroscopic Signatures for Tautomeric Analysis

| Spectroscopic Method | Keto Form Signature | Enol Form Signature |

| ¹H NMR | Signal for α-protons (e.g., -CH₂-) between carbonyls. | Signals for enolic hydroxyl (-OH) and vinyl proton (-C=CH-). |

| ¹³C NMR | Two distinct carbonyl carbon signals (C=O). nih.gov | Signals for enolic carbon (C-OH) and vinyl carbon (C=C). nih.gov |

| Infrared (IR) | Strong C=O stretching bands (approx. 1700-1750 cm⁻¹). | Broad O-H stretching band, C=C stretching band, and a conjugated C=O band at lower frequency. |

| UV-Visible | Absorption at shorter wavelengths (n→π* transition). | Absorption at longer wavelengths due to the conjugated π-system (π→π* transition). nih.gov |

Role As a Synthetic Scaffold and Building Block in Advanced Chemical Structures

Applications in Oligo-pyrrolinone-pyrrolidine Chemistry as Secondary Structure Mimics

Oligo-pyrrolinone-pyrrolidines are a class of molecules designed to mimic the secondary structures of proteins, such as beta-sheets and alpha-helices. These mimics are of significant interest in medicinal chemistry as they can interfere with protein-protein interactions (PPIs), which are implicated in numerous disease processes. The pyrrolidine-2,4-dione (B1332186) core is instrumental in the synthesis of these complex structures.

The synthesis of oligo-pyrrolinone-pyrrolidines often involves the condensation of a 5-substituted pyrrolidine-2,4-dione (a tetramic acid) with a free pyrrolidine (B122466) amine. nih.gov This coupling reaction forms a vinylogous urea linkage, creating a repeating backbone structure that can present various side chains in a spatially defined manner, thereby mimicking the arrangement of amino acid residues in a peptide secondary structure. The ability to synthesize these oligomers with a variety of side chains is crucial for creating effective PPI inhibitors. nih.govnih.gov

One of the challenges in this synthetic approach is the potential for epimerization at the C5 position of the pyrrolidine ring, which can be influenced by the basicity of the free pyrrolidine and the nature of the substituents. nih.gov Researchers have developed strategies to mitigate these side reactions, ensuring the stereochemical integrity of the final oligo-pyrrolinone-pyrrolidine structures. nih.gov The resulting molecules exhibit enhanced proteolytic stability compared to natural peptides, a desirable property for potential therapeutic agents. nih.gov

The suitability of oligo-pyrrolinone-pyrrolidines as pharmacological probes and pharmaceutical leads is underscored by their spectroscopic and physicochemical properties, which are fine-tuned through the synthetic process originating from building blocks like 5-tert-butylpyrrolidine-2,4-dione. nih.gov

Versatility in Constructing Complex Heterocyclic Systems

The pyrrolidine-2,4-dione scaffold, exemplified by this compound, is a versatile building block for the synthesis of a wide array of complex heterocyclic systems. nih.gov This versatility stems from the multiple reactive sites within the molecule, which allow for a variety of chemical transformations.

Multicomponent reactions (MCRs) are a powerful tool in organic synthesis for the efficient construction of complex molecules from simple starting materials. Pyrrolidinone derivatives are often synthesized and utilized in MCRs to generate libraries of structurally diverse heterocyclic compounds. nih.gov For instance, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be prepared via three-component reactions and subsequently reacted with amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. nih.gov

The presence of an acyl group at the 4-position of the pyrrolidinone ring provides a handle for further functionalization through nucleophilic addition reactions. nih.gov This reactivity allows for the introduction of various substituents and the construction of more elaborate molecular architectures. The γ-lactam structure inherent to the pyrrolidone core is a common motif in many pharmaceutically active natural products and synthetic medicinal compounds. nih.gov The ability to modify the core structure at multiple positions makes this compound and related compounds valuable starting materials in drug discovery programs.

| Starting Material | Reagents | Product | Reaction Type |

| Aromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Glacial acetic acid | 4-acetyl-3-hydroxy-1,5-diaryl-3-pyrrolin-2-one | Three-component reaction |

| 4-acetyl-3-hydroxy-3-pyrroline-2-one derivative | Aliphatic amine | 1,4,5-trisubstituted pyrrolidine-2,3-dione | Nucleophilic addition/Condensation |

Table 1: Examples of Reactions Utilizing the Pyrrolidinone Scaffold

Precursors for Specialized Mycotoxin Analogues (e.g., Tenuazonic Acid)

Tenuazonic acid is a mycotoxin produced by certain fungi and is characterized by its 3-acyl-5-sec-butyl-tetramic acid structure. nih.gov Pyrrolidine-2,4-diones, including this compound, serve as key precursors for the synthesis of tenuazonic acid and its analogues. These analogues are of interest due to their potential biological activities, including antimicrobial and antineoplastic properties. nih.gov

The synthesis of tenuazonic acid analogues often involves the modification of the pyrrolidine-2,4-dione core. For example, the reactivity at position 4 can be exploited to introduce different substituents via reactions with amines or through O-methylation. nih.gov Furthermore, position 3 can be functionalized through the formation of 3-arylidenepyrrolidine-2,4-diones or via diazo-coupling reactions. nih.gov

Microbial production methods have also been developed to generate analogues of tenuazonic acid. By supplementing the culture medium of the fungus Alternaria tenuis with different amino acids, researchers have been able to produce novel tetramic acids. For instance, feeding the culture with L-valine or L-leucine leads to the formation of 3-acetyl-5-isopropyltetramic acid and 3-acetyl-5-isobutyltetramic acid, respectively. nih.gov This demonstrates the biosynthetic pathway's flexibility and the potential to generate a diverse range of tenuazonic acid analogues by providing different precursor molecules.

| Precursor Amino Acid | Resulting Tenuazonic Acid Analogue |

| L-isoleucine (natural) | Tenuazonic acid (3-acetyl-5-sec-butyltetramic acid) |

| L-valine | 3-acetyl-5-isopropyltetramic acid |

| L-leucine | 3-acetyl-5-isobutyltetramic acid |

Table 2: Microbial Production of Tenuazonic Acid Analogues nih.gov

Incorporation into Polycyclic and Fused Ring Systems

The pyrrolidine ring is a fundamental component in the synthesis of complex polycyclic and fused ring systems. While specific examples detailing the direct use of this compound in the synthesis of such systems are not prevalent in the provided search results, the general utility of the pyrrolidine scaffold in these applications is well-established.

Various synthetic strategies have been developed to construct fused-ring heterocyclic derivatives containing a pyrrolidine moiety. One such approach involves the 1,3-dipolar cycloaddition reaction between a pyrrolidine-based dipole and a suitable dipolarophile, leading to the formation of complex, functionalized fused-ring systems. thieme.de These reactions can be highly regio- and diastereoselective, providing access to specific stereoisomers.

Another strategy involves ring expansion reactions, which can be used to construct fused seven-membered polycyclic architectures from smaller ring precursors. chemrxiv.org The versatility of the pyrrolidine ring allows for its incorporation into a variety of bicyclic and polycyclic frameworks that are present in many biologically active natural products and small molecule drugs. The development of novel synthetic methodologies that enable the rapid generation of molecular complexity from simple building blocks like this compound is a significant area of research in organic chemistry. researchgate.net The pyrrolidine core can be a key element in the construction of spirocyclic and other complex polycyclic ring systems, which are of interest in medicinal chemistry for their unique three-dimensional structures.

Unconventional Formation Pathways and Environmental Relevance

Formation via Pyrolysis of Biological Materials

There is currently no scientific literature available that documents the formation of 5-Tert-butylpyrrolidine-2,4-dione through the pyrolysis of biological materials.

Detection as Volatile Organic Compounds (VOCs) from Pyrolytic Processes

There are no available scientific reports on the detection of this compound as a volatile organic compound resulting from pyrolytic processes.

Q & A

Q. What are the standard methods for synthesizing 5-tert-butylpyrrolidine-2,4-dione and its derivatives?

Synthesis typically involves multistep organic reactions, such as condensation or cyclization. For example, pyrrolidine-2,4-dione derivatives are often synthesized via aldol condensation or nucleophilic substitution, with tert-butyl groups introduced using tert-butylating agents like tert-butyl bromide under controlled conditions. Reaction optimization may include adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids). Post-synthesis purification methods like column chromatography or recrystallization are critical for isolating high-purity products .

Q. How is structural characterization of this compound performed?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For instance, tert-butyl protons appear as a singlet near δ 1.2–1.4 ppm .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (FT-IR) : Identifies functional groups like carbonyl (C=O) stretches at ~1700–1750 cm .

Q. What preliminary biological screening assays are recommended for this compound?

Standard assays include:

- Antifungal Activity : Disk diffusion or microdilution assays against Candida spp. or Aspergillus spp., with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme Inhibition Studies : Testing interactions with targets like cytochrome P450 or kinases via fluorescence-based assays.

Advanced Research Questions

Q. How can 3D-QSAR models improve the design of pyrrolidine-2,4-dione derivatives for antifungal activity?

3D-QSAR combines molecular alignment, partial least squares (PLS) regression, and contour maps to correlate structural features (e.g., tert-butyl hydrophobicity, dipole orientation) with bioactivity. For example, steric bulk from the tert-butyl group may enhance binding to fungal lanosterol demethylase. Validation metrics (e.g., , ) ensure predictive reliability .

Q. What strategies resolve contradictions in spectral data or bioactivity results?

- Spectral Discrepancies : Re-examine NMR solvent effects (e.g., DMSO-d6 vs. CDCl) or use 2D NMR (COSY, HSQC) to clarify coupling patterns .

- Bioactivity Variability : Control for assay conditions (pH, temperature) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How do stereochemical variations impact the compound’s mechanism of action?

Conformational analysis via X-ray crystallography or DFT calculations reveals how tert-butyl orientation affects receptor binding. For instance, the (R)-enantiomer may exhibit higher affinity due to complementary hydrophobic pockets in target proteins .

Q. What computational tools predict metabolic stability of pyrrolidine-2,4-dione derivatives?

Tools like SwissADME or MetaCore predict CYP450-mediated oxidation sites, particularly at the pyrrolidine ring or tert-butyl group. Experimental validation via liver microsome assays quantifies half-life () and intrinsic clearance .

Methodological Considerations

Q. How to optimize reaction yields for introducing tert-butyl groups?

- Reagent Selection : Use tert-butyl chloroformate for milder conditions.

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Catalysis : Employ DMAP (4-Dimethylaminopyridine) to accelerate acylation .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How to design SAR studies for derivatives with modified substituents?

- Scaffold Modification : Replace tert-butyl with cyclopropyl or trifluoromethyl to assess steric/electronic effects.

- Bioisosteres : Substitute pyrrolidine-2,4-dione with thiazolidine-2,4-dione to evaluate ring flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.